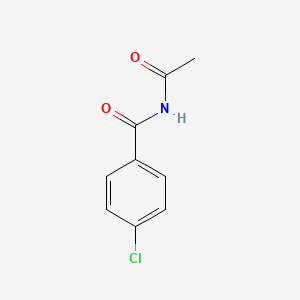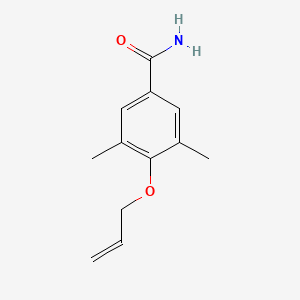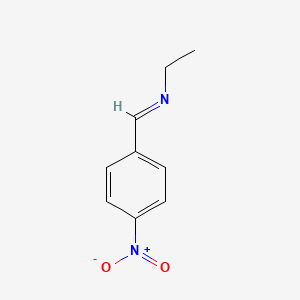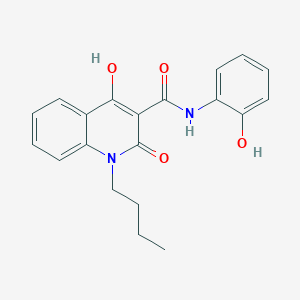
Octadecane, 7-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecane, 7-hexyl-: is a hydrocarbon compound with the molecular formula C24H50 . It is a member of the alkane family, characterized by a long carbon chain with a hexyl group attached to the seventh carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 7-hexyl- typically involves the alkylation of octadecane with a hexyl halide under the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction conditions include:
Temperature: 100-150°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or potassium tert-butoxide
Industrial Production Methods: In an industrial setting, Octadecane, 7-hexyl- can be produced through a continuous flow process where octadecane and hexyl halide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadecane, 7-hexyl- can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Hexyl alcohol, hexyl ketone, hexanoic acid.
Reduction: Hexane, heptane.
Substitution: Hexyl chloride, hexyl bromide.
Applications De Recherche Scientifique
Chemistry: Octadecane, 7-hexyl- is used as a phase change material (PCM) in thermal energy storage systems due to its high latent heat of fusion and thermal stability .
Biology: It is utilized in the study of lipid membranes and as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems .
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature and ability to encapsulate hydrophobic drugs .
Industry: Octadecane, 7-hexyl- is used in the production of lubricants, surfactants, and as a component in the formulation of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of Octadecane, 7-hexyl- primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it helps in the encapsulation and controlled release of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
- Heptadecane, 9-hexyl-
- Nonadecane, 7-hexyl-
- Eicosane, 7-hexyl-
Comparison: Octadecane, 7-hexyl- is unique due to its specific chain length and the position of the hexyl group. This structural specificity imparts distinct physical and chemical properties, such as melting point, boiling point, and solubility, which can be tailored for specific applications .
Propriétés
Numéro CAS |
7200-09-1 |
|---|---|
Formule moléculaire |
C24H50 |
Poids moléculaire |
338.7 g/mol |
Nom IUPAC |
7-hexyloctadecane |
InChI |
InChI=1S/C24H50/c1-4-7-10-13-14-15-16-17-20-23-24(21-18-11-8-5-2)22-19-12-9-6-3/h24H,4-23H2,1-3H3 |
Clé InChI |
NSFMUHNGROVPRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)






![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)




![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)
